Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an anthracene moiety, which is further functionalized with a methyl ester group. The unique structural motif of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate typically involves a multi-step processThis reaction yields the spirocyclopropane structure with a yield of approximately 70% . The reaction conditions usually involve the use of a strong base and an aprotic solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic motif and have biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound synthesized via the Corey–Chaykovsky reaction.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry for their unique structural properties and biological activities.
Uniqueness
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is unique due to its combination of an anthracene moiety with a spirocyclic cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21555-18-0 |
---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
methyl 1'-methyl-10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-18(17(21)22-2)11-19(18)14-9-5-3-7-12(14)16(20)13-8-4-6-10-15(13)19/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CLCANEYYJBGAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.